1,4-bis(2-methoxyethyl)piperazine dihydrochloride
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Overview
Description
1,4-bis(2-methoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(2-methoxyethyl)piperazine dihydrochloride can be synthesized through the reaction of piperazine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperazine+2(2-methoxyethanol)HCl1,4-bis(2-methoxyethyl)piperazine dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(2-methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,4-bis(2-methoxyethyl)piperazine.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-bis(2-methoxyethyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(2-hydroxyethyl)piperazine dihydrochloride
- 1,4-bis(2-chloroethyl)piperazine dihydrochloride
- 1,4-bis(2-ethoxyethyl)piperazine dihydrochloride
Uniqueness
1,4-bis(2-methoxyethyl)piperazine dihydrochloride is unique due to the presence of methoxyethyl groups, which impart specific chemical properties such as increased solubility and reactivity. These properties make it particularly useful in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
14399-35-0 |
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Molecular Formula |
C10H24Cl2N2O2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1,4-bis(2-methoxyethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2;;/h3-10H2,1-2H3;2*1H |
InChI Key |
OFXPVBFLWYRRDY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)CCOC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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